N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide
Overview
Description
N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide, also known as BPC 157, is a peptide composed of 15 amino acids. It was first developed by scientists at the University of Split, Croatia. This peptide is known to have a wide range of applications in scientific research and has been studied for its potential therapeutic benefits. BPC 157 has been studied for its ability to promote wound healing, reduce inflammation, and protect against oxidative damage. It has also been investigated for its potential to treat gastrointestinal disorders, such as ulcerative colitis and Crohn’s disease.
Mechanism of Action
The exact mechanism of action of N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 is not yet fully understood. However, it is believed to act on various pathways in the body. It has been shown to increase the expression of certain proteins, such as heat shock proteins, which are involved in the protection of cells from damage. Additionally, N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has been shown to activate the MAPK pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to increase the expression of growth factors, such as VEGF and PDGF, which are involved in the promotion of wound healing.
Biochemical and Physiological Effects
N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has been studied for its potential therapeutic benefits in a variety of conditions. It has been shown to reduce inflammation, promote wound healing, and protect cells from oxidative damage. Additionally, N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has been shown to stimulate the release of growth factors and cytokines, which can promote wound healing and reduce inflammation. N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has also been studied for its potential to treat gastrointestinal disorders, such as ulcerative colitis and Crohn’s disease.
Advantages and Limitations for Lab Experiments
N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and its stability makes it ideal for use in long-term studies. Additionally, N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has been shown to be safe and well-tolerated in animal studies. The main limitation of N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 is that its exact mechanism of action is not yet fully understood.
Future Directions
The potential therapeutic benefits of N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 are still being explored. Future research should focus on further elucidating its mechanism of action and exploring its potential applications in other conditions. Additionally, further studies should investigate the safety and efficacy of N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 as a potential therapeutic agent. Studies should also be conducted to evaluate its potential for use in combination with other agents, such as drugs or dietary supplements. Finally, further research should explore the potential of N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 to be used as a biomarker for certain conditions.
Scientific Research Applications
N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has been studied extensively in scientific research. It has been investigated for its potential therapeutic benefits in a variety of conditions, including gastrointestinal disorders, inflammation, wound healing, and oxidative damage. It has also been studied for its ability to protect cells from damage caused by toxins and radiation. N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has been shown to stimulate the release of growth factors and cytokines, which can promote wound healing and reduce inflammation. Additionally, N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide 157 has been shown to protect cells from oxidative damage caused by free radicals.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(24-14-8-7-13-23(24)21-11-5-2-6-12-21)26-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYSKJDNBIEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568821 | |
Record name | N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide | |
CAS RN |
135386-26-4 | |
Record name | N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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